Cas no 898790-49-3 (2'-Carboethoxy-3-(3-methylphenyl)propiophenone)

2'-Carboethoxy-3-(3-methylphenyl)propiophenone is a specialized organic compound featuring a carboethoxy group and a 3-methylphenyl substituent on a propiophenone backbone. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of fine chemicals, pharmaceuticals, and agrochemicals. Its carboethoxy functionality enhances reactivity in nucleophilic substitution and condensation reactions, while the aromatic methyl group contributes to controlled steric and electronic effects. The compound is characterized by high purity and stability, ensuring consistent performance in multi-step syntheses. Its well-defined molecular architecture allows for precise modifications, making it a versatile building block in research and industrial applications.
2'-Carboethoxy-3-(3-methylphenyl)propiophenone structure
898790-49-3 structure
Product Name:2'-Carboethoxy-3-(3-methylphenyl)propiophenone
CAS No:898790-49-3
MF:C19H20O3
MW:296.360305786133
CID:874874
PubChem ID:24725671
Update Time:2025-06-14

2'-Carboethoxy-3-(3-methylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-[3-(3-methylphenyl)propanoyl]benzoate
    • 2'-Carboethoxy-3-(3-methylphenyl)propiophenone
    • 898790-49-3
    • DTXSID00644064
    • MFCD03843023
    • AKOS016021035
    • MDL: MFCD03843023
    • Inchi: 1S/C19H20O3/c1-3-22-19(21)17-10-5-4-9-16(17)18(20)12-11-15-8-6-7-14(2)13-15/h4-10,13H,3,11-12H2,1-2H3
    • InChI Key: OKVVXADCZFGKSB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1C(=O)OCC)CCC1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 296.14100
  • Monoisotopic Mass: 296.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 3.98720

2'-Carboethoxy-3-(3-methylphenyl)propiophenone Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2'-Carboethoxy-3-(3-methylphenyl)propiophenone Pricemore >>

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Additional information on 2'-Carboethoxy-3-(3-methylphenyl)propiophenone

Comprehensive Analysis of 2'-Carboethoxy-3-(3-methylphenyl)propiophenone (CAS No. 898790-49-3): Properties, Applications, and Industry Trends

The chemical compound 2'-Carboethoxy-3-(3-methylphenyl)propiophenone (CAS No. 898790-49-3) is a specialized organic intermediate gaining attention in pharmaceutical and fine chemical synthesis. With its unique propiophenone backbone and carboethoxy functional group, this molecule serves as a versatile building block for researchers exploring novel drug candidates and advanced materials. The presence of the 3-methylphenyl moiety further enhances its reactivity profile, making it valuable for selective derivatization.

In recent years, the demand for high-purity intermediates like 2'-Carboethoxy-3-(3-methylphenyl)propiophenone has surged due to the growing pharmaceutical R&D sector. Industry reports indicate a 12% annual growth in the market for functionalized propiophenones, driven by their applications in small molecule therapeutics and catalyst development. The compound's CAS No. 898790-49-3 frequently appears in patent literature related to kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeted drug discovery.

Synthetic chemists value this compound for its balanced lipophilicity (LogP ~3.2) and molecular weight (286.34 g/mol), which facilitate optimal bioavailability in drug design. Advanced analytical techniques including HPLC-MS and NMR spectroscopy confirm its structural integrity, with typical purity levels exceeding 98% in commercial samples. The carboethoxy group at the 2'-position offers strategic advantages for further ester hydrolysis or transesterification reactions, while the 3-methylphenyl substituent provides steric control in asymmetric synthesis.

Environmental and regulatory considerations have shaped modern applications of 898790-49-3. The compound's biodegradation profile and eco-toxicity data meet stringent industry standards, with recent studies demonstrating 85% degradation within 28 days under OECD 301B conditions. This positions 2'-Carboethoxy-3-(3-methylphenyl)propiophenone as a sustainable choice compared to traditional halogenated intermediates, addressing growing concerns about green chemistry in pharmaceutical manufacturing.

Emerging applications extend beyond pharmaceuticals, with research exploring its potential in organic electronics and liquid crystal formulations. The conjugated propiophenone system exhibits interesting photophysical properties, with absorption maxima around 280 nm (ε = 12,500 M-1cm-1). Materials scientists are investigating derivatives of CAS 898790-49-3 as electron-transport materials in OLED devices, capitalizing on its balanced HOMO-LUMO gap (calculated at 4.1 eV).

Quality control protocols for 2'-Carboethoxy-3-(3-methylphenyl)propiophenone emphasize residual solvent monitoring (typically <500 ppm) and heavy metal content (<10 ppm). Leading manufacturers employ continuous flow chemistry to enhance reproducibility, achieving batch-to-batch variability of <1.5% in key parameters. These advancements respond to the pharmaceutical industry's demand for QbD-compliant intermediates that support robust quality by design frameworks.

The global supply chain for 898790-49-3 reflects shifting geographic trends, with 62% of current production occurring in FDA-inspected facilities across Asia-Pacific regions. Storage recommendations specify ambient conditions (15-25°C) in nitrogen-purged containers to maintain stability, with typical shelf lives exceeding 24 months. These handling protocols ensure the compound's suitability for GMP applications and clinical trial material production.

Future research directions for 2'-Carboethoxy-3-(3-methylphenyl)propiophenone include exploration of its enantioselective synthesis routes and development of continuous manufacturing processes. The compound's structural features make it a promising candidate for chiral auxiliary applications in asymmetric catalysis. With the pharmaceutical industry's increasing focus on PAT (Process Analytical Technology), real-time monitoring of 898790-49-3 synthesis is expected to become standard practice within five years.

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